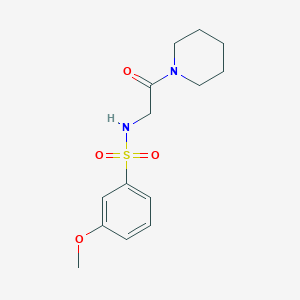

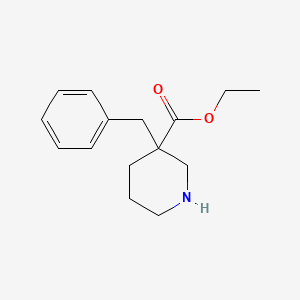

![molecular formula C10H16O4 B2861559 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid CAS No. 2413870-63-8](/img/structure/B2861559.png)

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

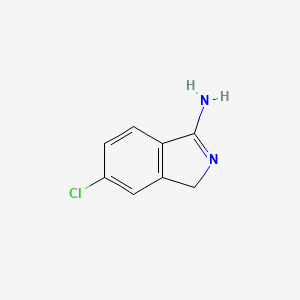

The molecular structure of DUCA is characterized by a spirocyclic backbone. The InChI code for DUCA is1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) . Physical And Chemical Properties Analysis

DUCA has a molecular weight of 200.23 . It is an oil at room temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Catalytic Synthesis of Nitrogen-Containing Spiro Heterocycles

2,9-Dioxaspiro[5.5]undecane derivatives have been explored for their role in the synthesis of nitrogen-containing spiro heterocycles. A catalyst-free approach using double Michael addition reactions has been demonstrated to produce high yields of these compounds efficiently. This synthesis pathway is notable for its simplicity, high efficiency, and the use of ethylene glycol as a solvent, presenting a significant advancement in the development of spiro heterocycles with potential applications in various fields of chemistry and materials science (Aggarwal, Vij, & Khurana, 2014).

Synthesis of Pheromones

The compound has been utilized in the stereoselective synthesis of sex pheromones, specifically targeting the olive fly. This approach involves intramolecular Michael addition reactions, highlighting the compound's significance in synthesizing biologically active molecules with precise stereochemical control. This method provides a pathway for developing environmentally friendly pest management strategies by synthesizing natural pheromones (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).

Polymer Stabilizers

Research has identified 2,9-Dioxaspiro[5.5]undecane derivatives as effective synergistic stabilizers in polymer compositions. The interaction between phenolic and thiopropionate type antioxidants has been shown to significantly enhance the stabilization of polymers, suggesting applications in improving the durability and lifespan of polymeric materials (Yachigo, Sasaki, & Kojima, 1992).

Chemosensors

The structural flexibility of 2,9-Dioxaspiro[5.5]undecane derivatives has been exploited in the development of white-light emitting boronate microparticles. These particles serve as highly sensitive and recyclable chemosensors for the detection of metal ions in aqueous solutions, offering potential applications in environmental monitoring and analytical chemistry (Nishiyabu, Sugino, & Kubo, 2013).

Antibacterial Agents

Exploration into the spirocyclic derivatives of ciprofloxacin has revealed the antibacterial potential of compounds related to 2,9-Dioxaspiro[5.5]undecane. These studies aim to enhance the efficacy of fluoroquinolone antibiotics against resistant bacterial strains, highlighting the compound's role in the ongoing battle against antimicrobial resistance (Lukin et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

2,9-dioxaspiro[5.5]undecane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPIFLUXORCWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)COC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

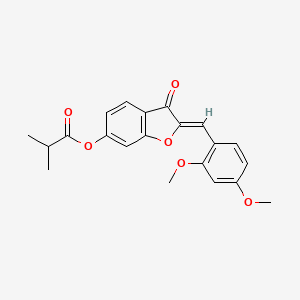

![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)

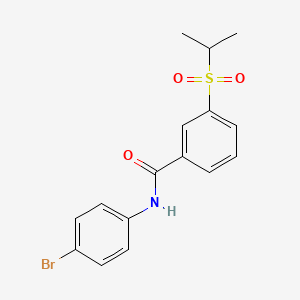

![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)

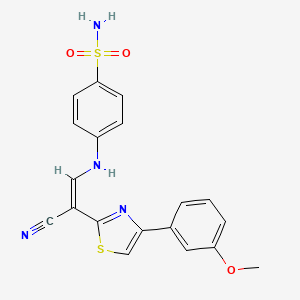

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)

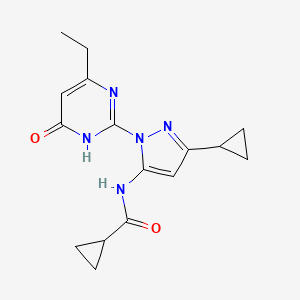

![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)